molecular formula C20H23N5O2 B2448921 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034521-77-0

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No. B2448921
CAS RN: 2034521-77-0
M. Wt: 365.437
InChI Key: NPXNJXPHENMACR-UHFFFAOYSA-N
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Description

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further exploration.

Scientific Research Applications

CuI Complexes with N,N',S,S' Scorpionate Ligands

Research on CuI complexes with N,N',S,S' scorpionate ligands indicates their potential in studying dimer-monomer equilibria, which can be relevant for understanding the reactivity and assembly of metal-organic frameworks (MOFs) and catalysts (Gennari et al., 2008).

Synthesis of Heterocycles

Studies on the synthesis of five and six-membered heterocycles using related compounds highlight the utility of such molecules in generating pharmaceutically relevant structures, offering a path for developing new medicinal agents (Mahata et al., 2003).

Conformational and Tautomeric Control

Investigations into the conformational equilibrium and tautomerism of ureido-pyrimidine compounds suggest applications in molecular sensing, where the control of tautomeric states can lead to selective sensing mechanisms (Kwiatkowski et al., 2019).

Anticancer Agents

Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents indicates the potential of similar compounds in therapeutic applications, specifically as inhibitors for cancer cell growth (Feng et al., 2020).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-11-16(8-9-21-19)12-23-20(26)22-10-7-15-3-5-18(27-2)6-4-15/h3-6,8-9,11,13-14H,7,10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXNJXPHENMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

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